4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol
Description
Properties
IUPAC Name |
4-chloro-2-[[2-(trifluoromethyl)phenyl]methyliminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-12-5-6-14(21)11(7-12)9-20-8-10-3-1-2-4-13(10)15(17,18)19/h1-7,9,21H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHFHMMRZYBQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(C=CC(=C2)Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 2-(trifluoromethyl)benzylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Scientific Research Applications
4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol include:
4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol: Differing only in the position of the trifluoromethyl group on the benzyl ring.
4-chloro-2-(trifluoromethyl)phenol: Lacking the imine group, this compound has different reactivity and applications.
Indole derivatives: These compounds share some structural similarities and are also used in various biological and chemical research applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity .
Biological Activity
4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol, commonly referred to as a Schiff base, is an organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in the pharmaceutical field.
- Molecular Formula : C15H11ClF3NO
- Molecular Weight : Approximately 313.7 g/mol
- Appearance : Yellow solid
- Melting Point : 157°C to 159°C
The compound features a carbon-nitrogen double bond (imine), which is crucial for its biological interactions. The trifluoromethyl group enhances its lipophilicity and stability, making it a candidate for various pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenol with 2-(trifluoromethyl)benzylamine. This reaction is often facilitated by catalysts such as copper(II) acetate in solvents like N,N-dimethylformamide. The resulting product is purified through recrystallization or chromatography.
Biological Activity
Research indicates that this compound exhibits notable antibacterial , antifungal , and antiviral activities. These properties are attributed to its ability to interact with various biological targets, potentially inhibiting their functions. Below is a summary of the biological activities:
| Activity Type | Mechanism of Action | Organisms Targeted |
|---|---|---|
| Antibacterial | Inhibits bacterial growth by disrupting cell wall synthesis | Staphylococcus aureus, Escherichia coli |
| Antifungal | Interferes with fungal cell membrane integrity | Candida albicans |
| Antiviral | Inhibits viral replication through enzyme inhibition | Various viruses (specifics under investigation) |
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that this compound showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin.
- Antifungal Properties : In vitro assays revealed that the compound exhibited potent antifungal activity against Candida species, suggesting its potential as a therapeutic agent for fungal infections.
- Antiviral Potential : Preliminary studies indicate that this compound may inhibit viral replication mechanisms, although further research is needed to elucidate specific pathways and targets involved in these interactions .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol | C15H11ClF3NO | Antibacterial, Antifungal | Different substitution pattern on the benzyl group |
| 4-trifluoromethylphenol | C7H4F3O | Antioxidant | Lacks imine functionality |
| 4-amino-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol | C15H12F3N2O | Antimicrobial | Contains an amino group instead of chlorine |
This comparative analysis highlights the unique properties of this compound, particularly its combination of functional groups that contribute to its distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
